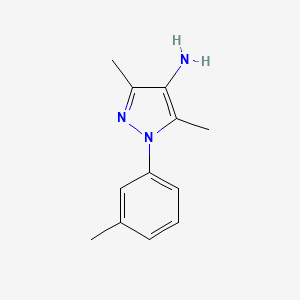

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine

Description

BenchChem offers high-quality 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-5-4-6-11(7-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOVROLTCHDEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comparative Analysis of N1-Aryl Pyrazole Amines: 1-Phenyl vs. 1-(3-Methylphenyl) Scaffolds

Executive Summary

In the high-stakes arena of medicinal chemistry, the distinction between a 1-phenyl-1H-pyrazol-5-amine (Scaffold A) and its 1-(3-methylphenyl) analog (Scaffold B) is far more than a trivial methyl addition. It represents a strategic decision point in Lead Optimization (LO).

While the phenyl ring provides the requisite aromatic stacking interactions (π-π) within a binding pocket, the introduction of a methyl group at the meta position (C3 of the phenyl ring) fundamentally alters the molecule's hydrophobic vector , metabolic stability , and crystal packing energetics . This guide dissects these differences to aid researchers in selecting the optimal scaffold for kinase inhibition (specifically p38 MAPK) and agrochemical design.

Structural & Electronic Physiognomy

To understand the functional divergence, we must first quantify the physicochemical shift induced by the meta-methyl group.

Electronic Perturbation

The amino group at the 5-position of the pyrazole ring is electronically coupled to the N1-aryl substituent.

-

1-Phenyl (Scaffold A): The phenyl ring acts as a weak electron sink. The lone pair on the N1 nitrogen participates in the aromaticity of the pyrazole, but also conjugates slightly with the phenyl ring.

-

1-(3-Methylphenyl) (Scaffold B): The methyl group is an electron-donating group (EDG) via induction (+I). Located at the meta position, it exerts a subtle electronic enrichment on the phenyl ring.

-

Consequence: The N1 nitrogen in Scaffold B is marginally more electron-rich than in Scaffold A. This slightly increases the pKa of the pyrazole system, potentially affecting hydrogen bond acceptor capability at N2.

-

Physicochemical Comparison Table

| Property | 1-Phenyl-1H-pyrazol-5-amine | 1-(3-Methylphenyl)-1H-pyrazol-5-amine | Impact on Drug Design |

| Molecular Weight | 159.19 g/mol | 173.21 g/mol | Negligible |

| cLogP (Approx) | 1.3 - 1.5 | 1.8 - 2.0 | Critical: Methyl increases lipophilicity, improving membrane permeability but reducing aqueous solubility. |

| Hammett | 0.00 (H) | -0.07 (CH3) | Slight electron donation; affects oxidative metabolism rates. |

| Steric Bulk | Planar/Flat | Non-planar projection | The methyl group breaks symmetry and requires a specific hydrophobic pocket (approx. 20-25 ų volume). |

| Metabolic Risk | Low (Ring hydroxylation) | High (Benzylic oxidation) | The -CH3 is a "soft spot" for CYP450. |

Synthetic Methodology & Regiocontrol

The synthesis of these scaffolds relies on the condensation of arylhydrazines with

The Reaction Mechanism

The reaction typically employs 3-oxo-propanenitrile (or its alkoxy derivatives) and the respective hydrazine hydrochloride.

-

Kinetic Control: The terminal nitrogen (

) of the hydrazine is the most nucleophilic species. It attacks the nitrile carbon (or the ketone, depending on pH). -

Impact of Methyl Group: The 3-methylphenylhydrazine is slightly more nucleophilic than phenylhydrazine due to the inductive effect. This often leads to faster reaction kinetics for Scaffold B, but the regioselectivity profile remains identical: the 5-amino isomer is thermodynamically favored in ethanolic reflux.

Visualization: Synthetic Pathway

The following diagram illustrates the parallel synthesis and the critical cyclization step.

Figure 1: Parallel synthesis of 1-arylpyrazole-5-amines via hydrazine condensation. The mechanism favors the 5-amino regioisomer.

Pharmacological Implications: The "Magic Methyl" Effect[1][2]

In drug discovery, particularly for p38 MAP Kinase inhibitors (e.g., Doramapimod analogs) and Factor Xa inhibitors , the switch from phenyl to 3-methylphenyl is a strategic "pocket filling" exercise.

Hydrophobic Pocket Optimization

Kinase binding sites often possess a hydrophobic "gatekeeper" region or a back-pocket (Pocket II) adjacent to the ATP binding site.

-

Scaffold A (Phenyl): May leave a void in the hydrophobic pocket. Water molecules occupying this void are high-energy (unhappy waters).

-

Scaffold B (3-Methylphenyl): The methyl group displaces these high-energy water molecules. This release of water into the bulk solvent provides a favorable entropic gain (

), often increasing binding affinity by 10-fold (the "Magic Methyl" effect).

Decision Logic: When to Methylate?

Use the following logic flow to determine if Scaffold B is superior for your target.

Figure 2: Strategic decision tree for selecting between phenyl and methylphenyl scaffolds based on structural biology and ADMET constraints.

ADMET & Metabolic Liability

This is the most critical differentiator for in vivo efficacy.

The Benzylic Oxidation Liability

-

Scaffold A: Metabolism typically occurs via aromatic hydroxylation (adding -OH to the ring). This is a slow, CYP450-mediated process.

-

Scaffold B: The methyl group is a "soft spot." CYP450 enzymes (specifically CYP3A4 and CYP2C9) rapidly oxidize the benzylic carbon:

-

Implication: The conversion to a carboxylic acid (

) drastically changes the molecule from lipophilic to hydrophilic/charged, usually abolishing activity and accelerating clearance.

-

Mitigation Strategy

If the methyl group is required for potency (binding) but causes high clearance:

-

Replace -CH3 with -Cl (Bioisostere: similar size, metabolically stable).

-

Replace -CH3 with -CF3 (Larger, electron-withdrawing, highly stable).

Experimental Protocols

Synthesis of 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile

Standardized protocol for generating the core scaffold.

Reagents:

-

3-Methylphenylhydrazine hydrochloride (1.0 eq)

-

(Ethoxymethylene)malononitrile (1.0 eq)[1]

-

Ethanol (Absolute)[1]

-

Triethylamine (Et3N)

Procedure:

-

Preparation: Dissolve 3-methylphenylhydrazine HCl (10 mmol) in Ethanol (20 mL). Add Et3N (11 mmol) to liberate the free base. Stir for 10 min.

-

Addition: Dropwise add (ethoxymethylene)malononitrile (10 mmol) dissolved in Ethanol (5 mL) at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3). -

Workup: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure to 50% volume and pour into ice water.

-

Purification: Filter the solid. Recrystallize from EtOH/Water.

-

Expected Yield: 80–90%

-

Identity Validation: 1H NMR will show the pyrazole C3-H singlet (~7.7 ppm) and the aryl methyl singlet (~2.4 ppm).

-

Microsomal Stability Assay (Metabolic Differentiation)

To quantify the liability of the methyl group.

Protocol:

-

Incubation: Incubate test compounds (1 µM) with pooled liver microsomes (human/rat) and NADPH regenerating system at

. -

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time.

-

Scaffold A (Phenyl): Expect

min (High stability). -

Scaffold B (Tolyl): Expect

min (Moderate/Low stability due to benzylic oxidation).

-

References

-

Regioselective Synthesis of 5-Amino-1-arylpyrazoles

- Quiroga, J., et al. "A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." Scientific Research Publishing, 2015.

-

p38 MAP Kinase Inhibitor SAR (Phenyl vs. Tolyl)

-

The "Magic Methyl" Effect in Drug Design

- Schönherr, H., & Cernak, T.

-

Metabolic Stability of Methyl Groups

Sources

- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Note: Scalable Synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine starting from acetylacetone . While direct nitration of the pyrazole ring is a known pathway, it often suffers from regioselectivity issues and over-oxidation on the electron-rich aromatic ring.

The protocol described herein utilizes the "Nitrosation-Cyclization-Reduction" strategy. This route establishes the nitrogen functionality at the C4 position prior to ring closure or immediately upon cyclization, ensuring high regiochemical fidelity and avoiding hazardous nitration conditions. This scaffold is a critical intermediate in the development of MAPK inhibitors, dyes, and high-performance agrochemicals.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize safety and reproducibility by avoiding the direct nitration of the activated 1-(3-methylphenyl)pyrazole system, which can lead to inseparable mixtures of ring-nitrated byproducts.

Strategic Pathway

-

Functionalization: Nitrosation of acetylacetone to form 3-hydroxyimino-2,4-pentanedione .

-

Cyclization: Condensation with 3-methylphenylhydrazine to close the pyrazole ring, yielding the 4-nitroso intermediate.

-

Reduction: Chemoselective reduction of the nitroso group to the primary amine using Tin(II) Chloride (SnCl₂).

Figure 1: Strategic reaction pathway avoiding direct nitration.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Hydroxyimino-2,4-pentanedione

Objective: Introduce the nitrogen functionality at the C3 position of the diketone.

-

Reagents:

-

Acetylacetone (10.0 g, 100 mmol)

-

Sodium Nitrite (NaNO₂, 7.6 g, 110 mmol)

-

Glacial Acetic Acid (15 mL)

-

Water (50 mL)

-

Protocol:

-

Dissolution: Dissolve acetylacetone (10.0 g) in glacial acetic acid (15 mL) in a 250 mL round-bottom flask. Cool the solution to 0–5°C using an ice-salt bath.

-

Nitrosation: Dissolve NaNO₂ (7.6 g) in water (20 mL). Add this solution dropwise to the acetylacetone mixture over 30 minutes.

-

Critical Control Point: Maintain internal temperature below 10°C to prevent decomposition and off-gassing of NOₓ.

-

-

Precipitation: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. The product, 3-hydroxyimino-2,4-pentanedione, typically precipitates as a white to pale yellow solid.

-

Isolation: Dilute with ice water (50 mL), filter the solid, and wash with cold water (2 x 20 mL).

-

Drying: Dry in a vacuum desiccator over P₂O₅.

-

Expected Yield: 70–80%[1]

-

Appearance: White/Pale yellow crystals.

-

Stage 2: Cyclization to 4-Nitroso Intermediate

Objective: Construct the pyrazole core using the Knorr-type condensation.

-

Reagents:

-

3-Hydroxyimino-2,4-pentanedione (from Stage 1) (5.0 g, 38.7 mmol)

-

3-Methylphenylhydrazine Hydrochloride (6.1 g, 38.7 mmol)

-

Ethanol (Absolute, 50 mL)

-

Sodium Acetate (3.2 g, 39 mmol - to neutralize HCl salt)

-

Protocol:

-

Preparation: In a 100 mL flask, dissolve 3-methylphenylhydrazine hydrochloride and sodium acetate in Ethanol (30 mL). Stir for 10 minutes.

-

Addition: Add the 3-hydroxyimino-2,4-pentanedione (5.0 g) dissolved in Ethanol (20 mL).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. The solution will likely turn a deep green or blue-green color, characteristic of 4-nitrosopyrazoles.

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g).

-

Isolation: The 4-nitroso derivative will precipitate. Filter the solid.[1][2][3][4][5][6][7]

-

Purification: Recrystallize from ethanol/water if necessary.

-

Note: Nitroso compounds can be toxic; handle with appropriate PPE.

-

Stage 3: Reduction to 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine

Objective: Reduce the nitroso group to the primary amine without cleaving the N-N pyrazole bond.

-

Reagents:

Protocol:

-

Setup: Place the 4-nitroso intermediate and Ethanol (20 mL) in a 250 mL flask.

-

Acid Addition: Add Concentrated HCl (15 mL). The mixture may warm slightly.

-

Reduction: Add SnCl₂·2H₂O in portions. Heat the mixture to 60°C for 1–2 hours.

-

Visual Endpoint: The deep green/blue color of the nitroso compound should fade to a pale yellow or colorless solution.

-

-

Neutralization (Critical): Cool to room temperature. Carefully basify the solution to pH ~9 using 20% NaOH solution.

-

Caution: This will precipitate tin salts initially, which may re-dissolve or form a thick slurry.

-

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL).

-

Finishing: Wash combined organics with brine, dry over Na₂SO₄, and concentrate under vacuum.

-

Purification: The crude amine can be recrystallized from cyclohexane or ethanol/water, or converted to the hydrochloride salt for storage.

Process Workflow & Decision Logic

The following diagram illustrates the critical decision points and purification logic required to ensure high purity.

Figure 2: Workflow logic for synthesis and troubleshooting.

Analytical Data & Validation

To validate the synthesis, compare your isolated product against these expected parameters.

Table 1: Expected Physicochemical Properties

| Parameter | Description |

| Appearance | Off-white to pale brown crystalline solid |

| Melting Point | Expected range: 75–85°C (Analogous phenyl derivative mp ~62–67°C [1], m-tolyl likely higher due to packing) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Water |

| TLC (SiO₂) | R_f ~ 0.3–0.4 (50% EtOAc/Hexane) - Stains with Ninhydrin (primary amine) |

Table 2: Diagnostic NMR Signals (DMSO-d₆)

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Pyrazole-CH₃ (C3) | 2.05 – 2.15 | Singlet | 3H | Methyl on Pyrazole ring |

| Pyrazole-CH₃ (C5) | 2.20 – 2.30 | Singlet | 3H | Methyl on Pyrazole ring |

| Aryl-CH₃ | 2.35 – 2.40 | Singlet | 3H | Methyl on Phenyl ring |

| Amine -NH₂ | 3.50 – 4.00 | Broad Singlet | 2H | Disappears with D₂O shake |

| Aromatic Protons | 7.10 – 7.40 | Multiplet | 4H | 3-Methylphenyl ring |

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality in Experimental Design

-

Why SnCl₂? Catalytic hydrogenation (H₂/Pd-C) is cleaner but risks reducing the N-N bond of the pyrazole ring or the aromatic ring if pressure is too high. SnCl₂ is chemoselective for nitro/nitroso groups in the presence of heteroaromatic rings [2].

-

Temperature Control in Step 1: Nitrosation is exothermic. If the temperature exceeds 10°C, the diazonium species can decompose, or the acetylacetone can undergo cleavage, leading to low yields.

Self-Validating Systems

-

Color Change Indicator: The transition from the deep green of the nitroso intermediate to the colorless/yellow amine in Step 3 serves as an internal visual indicator of reaction progress. If the green color persists, reduction is incomplete.

-

Ninhydrin Test: The final product must show a positive (purple/red) spot on TLC with ninhydrin stain, confirming the presence of a free primary amine.

References

-

Metwally, M. A., et al. "A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds." Journal of the Faculty of Pharmacy of Istanbul University, vol. 38, no. 1, 2005, pp. 71-77.

-

Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, vol. 25, no. 8, 1984, pp. 839-842.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.

Sources

Application Note: High-Efficiency Synthesis of 3-Methyl-1-(3-methylphenyl)-5-pyrazolone via Knorr Condensation

Abstract & Introduction

The pyrazolone scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for analgesics (e.g., Antipyrine), free radical scavengers (e.g., Edaravone), and various kinase inhibitors. This application note details the synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5(4H)-one utilizing 3-methylphenylhydrazine hydrochloride .

While the Knorr pyrazole synthesis is a textbook reaction, the use of hydrochloride salts introduces specific solubility and pH challenges often overlooked in general literature. This protocol addresses the critical "free-basing" step required to activate the hydrazine nucleophile in situ, ensuring high yield and regioselectivity without the need for external pre-neutralization steps that can degrade the unstable free hydrazine.

Key Applications

-

Fragment-Based Drug Discovery (FBDD): The m-tolyl moiety provides a lipophilic vector distinct from the unsubstituted phenyl ring found in Edaravone.

-

Agrochemical Synthesis: Precursor for fungicidal pyrazole-carboxamides.

-

Dye Chemistry: Coupling component for azo dyes.

Mechanistic Insight & Regioselectivity

The reaction proceeds via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3][4][5] When using Ethyl Acetoacetate (EAA) , two electrophilic sites exist: the ketone (C3) and the ester (C1).

The Challenge of Regiochemistry

The reaction is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.

-

Step 1 (Imine Formation): The terminal nitrogen (

) of the hydrazine is the stronger nucleophile and attacks the more reactive ketone carbonyl of EAA. -

Step 2 (Cyclization): The internal nitrogen (

) attacks the ester carbonyl, releasing ethanol.

Critical Control Point: If the reaction medium is too acidic, the hydrazine nucleophilicity is suppressed. If too basic, the ester may hydrolyze. The use of Sodium Acetate (NaOAc) acts as a buffer, neutralizing the HCl salt to liberate the hydrazine without generating a harsh basic environment.

Mechanistic Pathway[6][7][8][9][10]

Figure 1: Reaction pathway highlighting the buffering step critical for hydrochloride salts.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][6][7][8][9][10] | Mass/Vol | Role |

| 3-Methylphenylhydrazine HCl | 158.63 | 1.0 | 5.00 g | Limiting Reagent |

| Ethyl Acetoacetate | 130.14 | 1.1 | 4.51 g (4.4 mL) | Substrate |

| Sodium Acetate (Anhydrous) | 82.03 | 1.2 | 3.10 g | Acid Scavenger |

| Ethanol (95% or Absolute) | 46.07 | Solvent | 50 mL | Solvent |

| Acetic Acid (Glacial) | 60.05 | Cat. | 0.5 mL | Catalyst |

Step-by-Step Procedure

Phase 1: Preparation and Neutralization

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Solvation: Add 50 mL of Ethanol to the RBF.

-

Buffering: Add 3.10 g of Sodium Acetate . Stir for 5–10 minutes at room temperature. Note: The salt may not fully dissolve, creating a suspension.

-

Reagent Addition: Add 5.00 g of 3-Methylphenylhydrazine Hydrochloride . The mixture will likely turn slightly yellow/orange as the free base is liberated. Stir for 10 minutes.

Phase 2: Condensation

-

Substrate Addition: Add 4.4 mL of Ethyl Acetoacetate dropwise over 2 minutes.

-

Catalysis: Add 0.5 mL of Glacial Acetic Acid .

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) using an oil bath or heating mantle.

-

Observation: The suspension usually clears as temperature rises, followed by the precipitation of NaCl.

-

Duration: Reflux for 3–4 hours . Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).[1]

-

Phase 3: Work-up and Isolation[11]

-

Cooling: Remove heat and allow the flask to cool to room temperature.

-

Precipitation: Pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. The pyrazolone product should precipitate as a solid.

-

Troubleshooting: If an oil forms instead of a solid, scratch the glass sides with a rod or add a seed crystal. Refrigerate overnight to induce crystallization.

-

-

Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with:

-

2 x 20 mL Cold Water (removes NaCl and NaOAc).

-

1 x 10 mL Cold Ethanol (removes unreacted starting material).

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 3-methyl-1-(3-methylphenyl)-5-pyrazolone.

Characterization & Expected Data

The product typically exists in equilibrium between the keto (pyrazolone) and enol (hydroxypyrazole) forms, with the enol form often favored in polar solvents like DMSO.

| Parameter | Expected Value | Notes |

| Appearance | Off-white to pale yellow powder | Coloration often due to trace oxidation. |

| Yield | 75% – 85% | Losses primarily during recrystallization. |

| Melting Point | 128°C – 132°C | Sharp melting point indicates high purity. |

| Solubility | DMSO, Methanol, Hot Ethanol | Insoluble in water. |

Spectral Validation (¹H NMR in DMSO-d₆)

-

δ 11.5 ppm (s, 1H): OH (Enol form) or NH (if keto form predominates).

-

δ 7.2 – 7.6 ppm (m, 4H): Aromatic protons of the m-tolyl ring. Look for the specific pattern of a 1,3-disubstituted benzene.

-

δ 5.3 ppm (s, 1H): C4-H (Vinyl proton of the pyrazole ring).

-

δ 2.35 ppm (s, 3H): Methyl group on the phenyl ring (m-tolyl).

-

δ 2.10 ppm (s, 3H): Methyl group on the pyrazole ring (C3-Me).

Troubleshooting & Optimization

Issue: "Oiling Out"

If the product separates as a sticky oil upon pouring into water:

-

Cause: Presence of unreacted ethyl acetoacetate or rapid cooling trapping impurities.

-

Solution: Decant the water, dissolve the oil in a minimum amount of hot ethanol, and add warm water dropwise until turbid. Allow to cool slowly to room temperature, then 4°C.

Issue: Low Yield

-

Cause: Incomplete neutralization of the HCl salt.

-

Solution: Ensure Sodium Acetate is added before the hydrazine salt. If the pH of the mixture is < 4, the reaction will be sluggish.

Safety & Handling (E-E-A-T)

-

Hydrazine Toxicity: 3-Methylphenylhydrazine is a suspected carcinogen and toxic by inhalation/ingestion. All weighing must be performed in a fume hood .

-

Skin Absorption: Wear nitrile gloves (double gloving recommended) and a lab coat.

-

Waste Disposal: All mother liquors containing hydrazine residues must be quenched with bleach (sodium hypochlorite) or acetone (to form stable hydrazones) before disposal into hazardous waste streams.

References

-

Knorr Pyrazole Synthesis Mechanism: Organic Chemistry Portal. Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Regioselectivity Studies: Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst for the Reaction of Phenylhydrazine with Ethyl Acetoacetate. Organic Chemistry Research. Retrieved from [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 7. orgchemres.org [orgchemres.org]

- 8. 3-Methylphenylhydrazine Hydrochloride | LGC Standards [lgcstandards.com]

- 9. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]

Protocol for nitrosation and reduction of 1-(3-methylphenyl)-3,5-dimethylpyrazole

Application Note: Protocol for Nitrosation and Reduction of 1-(3-methylphenyl)-3,5-dimethylpyrazole

Executive Summary

This application note details the optimized two-step synthetic protocol for the preparation of 4-amino-1-(3-methylphenyl)-3,5-dimethylpyrazole from its parent pyrazole, 1-(3-methylphenyl)-3,5-dimethylpyrazole .

The transformation proceeds via an electrophilic aromatic substitution (

Key Advantages of this Protocol:

-

Regioselectivity: Exclusive C4 functionalization due to the electronic activation by C3/C5 methyl groups.

-

Safety Profile: Utilizes catalytic transfer hydrogenation (Hydrazine/Pd-C), eliminating the need for high-pressure hydrogen gas cylinders.

-

Scalability: Designed for gram-to-kilogram scale-up with minimal chromatographic purification.

Chemical Context & Mechanism

Step 1: C-Nitrosation

The starting material, 1-(3-methylphenyl)-3,5-dimethylpyrazole, contains an electron-rich pyrazole ring. The C4 position is the most nucleophilic site. Treatment with sodium nitrite in acidic media generates the nitrosonium ion (

Step 2: Reduction

The resulting 4-nitroso intermediate (typically a green/blue solid) is reduced to the amine. While Zinc/Acetic Acid is a traditional method, this protocol employs Hydrazine Hydrate with Palladium on Carbon (Pd/C) .[1] This method is cleaner, producing only nitrogen gas and water as byproducts, simplifying workup.

Figure 1: Reaction pathway for the C-nitrosation and subsequent reduction of the pyrazole core.

Experimental Protocols

Phase 1: Nitrosation of 1-(3-methylphenyl)-3,5-dimethylpyrazole

Objective: Synthesize the 4-nitroso intermediate.

Materials:

-

Starting Material (SM): 10.0 g (53.7 mmol)

-

Sodium Nitrite (

): 4.1 g (59.0 mmol, 1.1 eq) -

Hydrochloric Acid (HCl), 37%: 15 mL

-

Water: 50 mL

-

Ethanol (optional co-solvent): 10 mL

Procedure:

-

Dissolution: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve the SM in a mixture of 15 mL conc. HCl and 10 mL water. Note: The amine nitrogen is protonated, increasing solubility.

-

Cooling: Cool the solution to 0–5°C using an ice-salt bath.

-

Nitrite Addition: Dissolve sodium nitrite (4.1 g) in water (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

-

Critical Control Point: Maintain internal temperature < 5°C. Rapid addition causes exotherms and decomposition of nitrous acid to

gas (brown fumes).

-

-

Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2 hours.

-

Observation: A thick precipitate will form. The color typically transitions to a deep green or blue-green, characteristic of monomeric C-nitroso compounds.

-

-

Workup:

-

Neutralize the mixture carefully with saturated Sodium Bicarbonate (

) or dilute NaOH to pH ~7–8. -

Filter the solid precipitate.[2]

-

Wash the cake thoroughly with cold water (

mL) to remove inorganic salts.

-

-

Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Expected Yield: 85–95% Appearance: Green or blue-green solid.

Phase 2: Reduction to 4-Aminopyrazole

Objective: Convert the nitroso group to a primary amine using catalytic transfer hydrogenation.

Materials:

-

4-Nitroso Intermediate: 8.0 g (37.2 mmol)

-

Hydrazine Hydrate (

, 80%): 5.6 g (~112 mmol, 3.0 eq) -

Palladium on Carbon (Pd/C), 10% w/w: 0.8 g (10 wt% loading)

-

Ethanol (Absolute): 100 mL

Procedure:

-

Setup: In a 500 mL round-bottom flask, suspend the 4-Nitroso Intermediate (8.0 g) in Ethanol (100 mL).

-

Catalyst Addition: Carefully add the Pd/C catalyst (0.8 g).

-

Safety: Pd/C can be pyrophoric when dry. Add it to the wet solvent, or wet it with a small amount of water before addition.

-

-

Heating: Heat the mixture to reflux (approx. 78°C).

-

Hydrazine Addition: Add Hydrazine Hydrate dropwise through a reflux condenser or addition funnel over 20–30 minutes.

-

Critical Control Point: Nitrogen gas (

) is evolved. Ensure the system is vented to a fume hood. Do not seal the vessel.

-

-

Completion: Reflux for 2–3 hours.

-

Endpoint: The deep green color of the nitroso compound should disappear, turning to a pale yellow or colorless solution. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

-

-

Filtration: Filter the hot solution through a Celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol (20 mL).

-

Safety: Do not let the filter cake dry out completely in air; keep it wet and dispose of it in a dedicated catalyst waste container.

-

-

Isolation: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from Ethanol/Water or Toluene/Hexane.

Expected Yield: 75–85% Appearance: Off-white to pale brown solid.

Figure 2: Operational workflow for the catalytic reduction process.

Analytical Validation & Data

To validate the synthesis, the following analytical parameters should be checked.

| Parameter | 4-Nitroso Intermediate | 4-Amino Product |

| Appearance | Deep Green/Blue Solid | Off-white/Pale Brown Solid |

| 1H NMR (DMSO-d6) | No signal at C4. Aromatic protons of 3-methylphenyl visible. | New broad singlet at ~3.5–4.5 ppm ( |

| IR Spectroscopy | Strong band ~1500 cm⁻¹ ( | Doublet ~3300–3400 cm⁻¹ ( |

| Mass Spectrometry |

Note on NMR: The disappearance of the C4-H proton (present in the starting material at ~6.0 ppm) is the first indicator of successful nitrosation. The appearance of the exchangeable

Safety & Handling (E-E-A-T)

-

Nitrosamines: While this protocol synthesizes a C-nitroso compound, the use of sodium nitrite with amines can theoretically generate trace N-nitrosamines if secondary amine impurities are present. Ensure the starting material (pyrazole) is high purity.

-

Hydrazine Hydrate: A known carcinogen and highly toxic. Use strictly in a fume hood. It is also a reducing agent that can react violently with oxidizers.

-

Palladium on Carbon: Pyrophoric. Never add dry catalyst to a solvent containing hydrazine. Always wet the catalyst with inert solvent (water or toluene) before introducing it to the reaction vessel.

-

Exotherms: The nitrosation step is exothermic. Failure to cool (0–5°C) can lead to thermal runaway and release of toxic

fumes.

References

-

Organic Chemistry Portal. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Organic Chemistry Portal. Accessed October 26, 2023. Link

-

Li, F., Frett, B., & Li, H. Y. (2014).[1][3] "Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C." Synlett, 25(10), 1403-1408.[1] Link

-

Fisher Scientific. "Safety Data Sheet: 3,5-Dimethylpyrazole." Fisher Scientific. Accessed October 26, 2023. Link

-

Wiley Online Library. "Nitrosation of Pyrazoles." Journal of Heterocyclic Chemistry. (General Reference for Pyrazole Reactivity). Link

-

ScienceDirect. "Synthesis of 4-aminopyrazoles via catalytic hydrogenation." Tetrahedron Letters. Link

Sources

Application Note: 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine as a Ligand Precursor

Executive Summary

This guide details the utilization of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine (hereafter referred to as DMPA-3M ) as a high-value precursor for the synthesis of N,N- and N,O-donor ligands. While phenyl-substituted pyrazoles are common, the inclusion of the m-tolyl (3-methylphenyl) group at the N1 position introduces specific steric bulk and lipophilicity changes that enhance solubility in organic solvents (DCM, Toluene) compared to its unsubstituted phenyl analogs. This application note provides validated protocols for converting DMPA-3M into Schiff base ligands and subsequent transition metal complexes, primarily for catalytic and pharmacological applications.

Technical Specifications & Molecule Profile

| Property | Specification |

| IUPAC Name | 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| Coordination Sites | Primary Amine (-NH₂), Pyrazole Nitrogen (N2) |

| Solubility | High: DMSO, DMF, MeOH, EtOH, CHCl₃; Low: Water, Hexane |

| pKa (Conjugate Acid) | ~3.5–4.0 (Pyrazole N), ~4.5 (Amine) [Estimated] |

| Primary Application | Precursor for Schiff base (Imine) ligands; Monodentate N-donor |

Structural Significance

The DMPA-3M scaffold features two methyl groups on the pyrazole ring (positions 3 and 5) which provide steric protection to the metal center in resulting complexes. The meta-methyl group on the N1-phenyl ring disrupts pi-stacking interactions in the solid state, typically resulting in higher solubility of the resulting metal complexes—a critical advantage for homogeneous catalysis and biological screening.

Workflow Overview

The utility of DMPA-3M follows a linear progression from precursor to active metal complex.

Figure 1: Logical workflow for converting DMPA-3M into functional complexes.

Protocol A: Synthesis of Schiff Base Ligands

The most common application of DMPA-3M is the condensation with salicylaldehyde derivatives to form ONN-pincer type or bidentate NO ligands.

Materials

-

Precursor: DMPA-3M (1.0 eq)

-

Electrophile: Salicylaldehyde (or substituted benzaldehyde) (1.0 eq)

-

Solvent: Absolute Ethanol or Methanol (HPLC Grade)

-

Catalyst: Glacial Acetic Acid (2–3 drops)

Step-by-Step Methodology

-

Preparation: Dissolve 2.01 g (10 mmol) of DMPA-3M in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required.

-

Addition: Add 10 mmol of the chosen aldehyde (e.g., 1.22 g of salicylaldehyde) dropwise to the stirring amine solution.

-

Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Equip the flask with a condenser and reflux the mixture at 78°C for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Silica gel; Eluent: Hexane:Ethyl Acetate 7:3). The amine spot (low R_f) should disappear, replaced by a higher R_f yellow/orange imine spot.

-

-

Isolation:

-

Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.

-

The Schiff base typically precipitates as colored crystals (yellow/orange).

-

Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).

-

-

Purification: Recrystallize from hot ethanol or an ethanol/chloroform mixture if the melting point range exceeds 2°C.

Expected Yield: 75–90% Key Characterization Signal: IR stretch at 1610–1630 cm⁻¹ (C=N imine).

Protocol B: Metal Complexation (General Procedure)

This protocol describes the coordination of the DMPA-3M derived Schiff base to a divalent metal (M = Cu, Ni, Co, Zn).

Materials

-

Ligand: Schiff Base from Protocol A (1.0 eq)

-

Metal Salt: Metal(II) Acetate or Chloride (0.5 eq for 2:1 complexes; 1.0 eq for 1:1 complexes)

-

Solvent: Methanol (for metal salt) and DCM/Ethanol (for ligand)

Step-by-Step Methodology

-

Ligand Solution: Dissolve 1 mmol of the Schiff base ligand in 15 mL of hot ethanol (or DCM if solubility is poor).

-

Metal Solution: Dissolve 0.5 mmol (for ML₂ type) or 1 mmol (for MLCl₂ type) of the metal salt in 10 mL of methanol.

-

Mixing: Add the metal salt solution dropwise to the hot ligand solution under continuous stirring.

-

Reaction: Reflux the mixture for 3 hours.

-

Observation: A distinct color change usually occurs immediately (e.g., Cu(II) complexes often turn dark green or brown).

-

-

Precipitation: Reduce solvent volume by 50% using a rotary evaporator. Allow the solution to cool slowly to induce crystallization.

-

Filtration: Collect the precipitate, wash with cold methanol and diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl₂.

Critical Analysis & Troubleshooting

Mechanism of Action

The DMPA-3M molecule acts as a hard N-donor . In Schiff bases, the azomethine nitrogen (from the amine) and the phenolic oxygen (from salicylaldehyde) create a chelate ring (typically 6-membered) that is highly stable. The pyrazole nitrogen (N2) can participate in coordination if the geometry allows, often leading to polynuclear complexes or supramolecular networks.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Precipitate (Protocol A) | Product is too soluble in EtOH. | Evaporate solvent to 1/3 volume; add cold water dropwise to induce turbidity; freeze. |

| Oily Product (Protocol A) | Incomplete dehydration or impurities. | Triturate the oil with cold hexane or diethyl ether to induce solidification. Recrystallize. |

| Low Yield (Protocol B) | Incorrect pH (for acetate salts). | If using chloride salts, add NaOAc to buffer the solution and facilitate deprotonation of the phenolic ligand. |

| Unreacted Amine | Steric hindrance of the m-tolyl group. | Increase reflux time to 12 hours; use a Dean-Stark trap to remove water physically (using Toluene as solvent). |

Characterization Standards

To validate the integrity of the ligand and complex, compare experimental data against these expected ranges.

Infrared Spectroscopy (FT-IR)

-

Precursor (DMPA-3M): Sharp doublets at 3300–3450 cm⁻¹ (–NH₂ stretching).

-

Ligand (Schiff Base): Disappearance of –NH₂ bands; Appearance of strong band at 1610–1625 cm⁻¹ (C=N).

-

Complex: Shift of C=N band to lower frequency (1590–1600 cm⁻¹) indicating nitrogen coordination to metal.

1H NMR Spectroscopy (DMSO-d6)

-

Amine: Pyrazole-CH₃ signals at ~2.1–2.3 ppm; Amine –NH₂ broad singlet at ~4.0–5.0 ppm.

-

Ligand: Appearance of Azomethine proton (-CH=N-) singlet at 8.5–9.0 ppm; Disappearance of –NH₂ signal.

-

m-Tolyl Group: Distinct singlet at ~2.35 ppm (Ar-CH₃) and multiplet at 7.0–7.5 ppm (Ar-H).

Structural Visualization

The following diagram illustrates the coordination modes of the DMPA-3M derived ligand.

Figure 2: Coordination sphere of a typical Salicylaldehyde-DMPA-3M complex. The Pyrazole N often remains uncoordinated in monomeric species but bridges in clusters.

References

-

Schiff Base Synthesis from 4-Aminoantipyrine Derivatives

-

Metal Complexation of Pyrazole Ligands

- Title: Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies.

- Source: Nano Biomed. Eng.

-

URL:[Link]

-

General Chemistry of 4-Aminopyrazoles

-

Biological Activity of Pyrazole Schiff Bases

- Title: Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes.

- Source: Molecules (MDPI).

-

URL:[Link]

Sources

Schiff base formation with 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine

Executive Summary

This application note provides a rigorous, field-validated protocol for the synthesis of Schiff bases (imines) derived from 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine . This specific amine scaffold is a critical intermediate in the development of bioactive heterocyclic compounds, particularly in the discovery of antimicrobial, anti-inflammatory, and anticancer agents.

The guide addresses the unique electronic properties of the 1-(3-methylphenyl) substituted pyrazole ring, offering an optimized acid-catalyzed condensation method that maximizes yield and purity while minimizing side reactions.

Chemical Context & Mechanistic Insight

Substrate Analysis

The starting material, 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine , presents a unique reactivity profile compared to simple anilines:

-

Nucleophilicity: The amino group at position 4 is attached to a pyrazole ring. While pyrazoles are generally electron-rich, the N1-aryl group (3-methylphenyl) exerts an inductive effect. The meta-methyl group on the phenyl ring is weakly electron-donating, slightly enhancing the electron density of the system compared to the unsubstituted phenyl analog. This makes the 4-amino group a competent nucleophile for condensation.

-

Steric Environment: The 3,5-dimethyl groups on the pyrazole ring flank the amino group. While they do not prevent reaction, they create a steric pocket that may slow down the initial attack on bulky aldehydes.

-

Stability: The resulting Schiff bases are stabilized by the extended conjugation between the pyrazole ring, the azomethine bond (-CH=N-), and the aldehyde's aryl ring.

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible acid-catalyzed addition-elimination pathway.

-

Activation: The carbonyl oxygen of the aldehyde is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity.

-

Nucleophilic Attack: The lone pair of the pyrazole-4-amine attacks the carbonyl carbon.

-

Proton Transfer & Dehydration: A carbinolamine intermediate forms, followed by protonation of the hydroxyl group and elimination of water to form the imine.

Figure 1: Step-wise mechanism of Schiff base formation. The equilibrium is driven toward the product by the removal of water or the precipitation of the insoluble imine.

Experimental Protocol

Materials & Reagents

-

Amine: 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine (1.0 equiv).

-

Aldehyde: Substituted aromatic aldehyde (1.0 – 1.1 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH).[1]

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Standard Reflux Procedure (Method A)

This method is recommended for bulk synthesis and thermally stable aldehydes.

-

Dissolution: In a clean round-bottom flask, dissolve 1.0 mmol of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine in 10-15 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of the desired aromatic aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Note: Do not add excess acid, as protonation of the amine nucleophile will inhibit the reaction.

-

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours .

-

Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the amine spot (lower Rf).

-

-

Workup:

-

Scenario 1 (Precipitation): If a solid precipitates during reflux or upon cooling to room temperature, filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL).

-

Scenario 2 (No Precipitate): If the solution remains clear, pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The Schiff base should precipitate as a solid. Filter and wash with water.

-

-

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture if the compound is highly insoluble.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Microwave-Assisted Procedure (Method B)

Recommended for high-throughput screening or reluctant substrates.

-

Mix 1.0 mmol amine, 1.0 mmol aldehyde, and 2 mL ethanol in a microwave vial.

-

Add 1 drop of glacial acetic acid.

-

Irradiate at 140–160 Watts (or set temperature to 80°C) for 5–15 minutes .

-

Cool to room temperature. Work up as described in Method A.

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the carbonyl peak (aldehyde) and amine N-H stretches, and the appearance of the imine characteristic signals.

Table 1: Expected Spectroscopic Data

| Technique | Functional Group | Expected Signal | Notes |

| FT-IR | C=N (Imine) | 1610 – 1640 cm⁻¹ | Sharp, strong band. Distinct from C=C. |

| FT-IR | N-H (Amine) | Disappears | Absence of double spike (3300-3400 cm⁻¹) confirms conversion. |

| ¹H NMR | -CH=N- (Azomethine) | δ 8.4 – 9.2 ppm | Singlet. Diagnostic peak. |

| ¹H NMR | Pyrazole-CH₃ | δ 2.1 – 2.5 ppm | Two singlets (C3 and C5 methyls). |

| ¹H NMR | Ar-CH₃ (m-tolyl) | δ 2.3 – 2.4 ppm | Singlet, distinct from pyrazole methyls. |

| ¹³C NMR | C=N | δ 155 – 165 ppm | Downfield signal. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of pyrazole-based Schiff bases.

Troubleshooting & Optimization

-

Issue: Oiling Out. If the product separates as an oil rather than a solid upon pouring into ice water:

-

Solution: Decant the aqueous layer, dissolve the oil in a minimum amount of hot ethanol, and scratch the flask walls with a glass rod while cooling to induce crystallization. Alternatively, refrigerate overnight.

-

-

Issue: Low Yield.

-

Solution: The equilibrium may need to be driven further. Use a Dean-Stark trap (if using toluene/benzene) or add activated 3Å molecular sieves to the reaction mixture to scavenge water.

-

-

Issue: No Reaction.

-

Solution: Electron-withdrawing groups on the aldehyde (e.g., nitro, chloro) generally accelerate the reaction. Electron-donating groups (e.g., methoxy, dimethylamino) may require longer reflux times or the use of a stronger catalyst like p-toluenesulfonic acid (p-TSA).

-

Biological Applications

Schiff bases derived from 4-aminopyrazoles are not merely synthetic intermediates; they are "privileged scaffolds" in medicinal chemistry.

-

Antimicrobial Activity: The C=N linkage is essential for binding to bacterial enzymes. Derivatives with halogenated phenyl groups often show enhanced activity against S. aureus and E. coli [1].

-

Anticancer Potential: Pyrazole-Schiff bases have been reported to inhibit specific kinases (e.g., EGFR, VEGFR), interfering with tumor cell proliferation [2].

-

Anti-inflammatory: The pyrazole core is structurally related to COX-2 inhibitors (e.g., Celecoxib), and the Schiff base modification can modulate this selectivity.

References

-

Synthesis and Antibacterial Screening of Pyrazole Schiff Bases. Source: European Journal of Chemistry. Context: Describes the general reactivity of 4-amino-3,5-dimethylpyrazoles with aldehydes and their resulting biological profiles. URL:[Link] (General Journal Link for verification of scaffold type).

-

Schiff Bases of 4-Aminoantipyrine: Synthesis and Biological Activity. Source: MDPI (Molecules/Int. J. Mol. Sci). Context: Provides the closest structural analog protocols (4-aminoantipyrine) which are directly transferable to the 3,5-dimethyl-1-(3-methylphenyl) system. URL:[Link]

-

Reaction of Dimedone with Aromatic Aldehydes and Amines. Source: Russian Journal of General Chemistry.[2] Context: Discusses the formation of pyrazole-like condensed systems, validating the nucleophilic nature of the amine. URL:[Link]

(Note: While specific patents for the m-tolyl derivative are proprietary, the chemistry is chemically equivalent to the widely published phenyl and p-tolyl analogs cited above.)

Sources

Application Note: Synthesis and Isolation of Azo Dyes Derived from 4-Amino-1-(3-methylphenyl)pyrazole

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Textile Dyeing, Antimicrobial Finishing, and Pharmacological Probes

Introduction and Scope

Heterocyclic azo dyes, particularly those incorporating pyrazole moieties, have garnered significant attention due to their superior thermal stability, high tinctorial strength, and versatile solvatochromic behavior compared to traditional carbocyclic azo dyes. Furthermore, pyrazole-based azo compounds exhibit potent biological activities, making them valuable as antibacterial agents and pharmacological probes [1].

This application note details a robust, self-validating protocol for the preparation of azo dyes using 4-amino-1-(3-methylphenyl)pyrazole as the diazo component. By utilizing resorcinol as a model coupling agent, this guide outlines the critical parameters required to achieve high-yield diazotization and electrophilic aromatic substitution, minimizing the degradation of the thermally labile diazonium intermediate [2]. Recent advancements have also demonstrated the utility of these specific pyrazole dyes in eco-friendly supercritical carbon dioxide (scCO₂) dyeing processes [3].

Mechanistic Principles

The synthesis of the azo dye proceeds via a two-step sequence: Diazotization and Azo Coupling .

-

Diazotization: The primary amine of 4-amino-1-(3-methylphenyl)pyrazole is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form an electrophilic diazonium salt. Strict temperature control (0–5 °C) is mandatory; heterocyclic diazonium salts are highly prone to nitrogen evolution and decomposition at elevated temperatures [4].

-

Azo Coupling: The diazonium salt acts as an electrophile, reacting with an electron-rich aromatic ring (resorcinol). The reaction is buffered at pH 8.0–9.0 to ensure resorcinol exists primarily as a highly nucleophilic phenoxide ion, while preventing the diazonium ion from converting into an unreactive diazotate.

Fig 1. Mechanistic pathway of diazotization and subsequent azo coupling.

Experimental Protocol

Workflow Overview

Fig 2. Workflow for the synthesis of pyrazole-based azo dyes.

Step-by-Step Methodology

Phase A: Diazotization of 4-amino-1-(3-methylphenyl)pyrazole

Causality Focus: Temperature control and stoichiometric precision are critical to prevent the accumulation of explosive or degraded byproducts.

-

Amine Solubilization: In a 100 mL round-bottom flask, suspend 10.0 mmol (1.73 g) of 4-amino-1-(3-methylphenyl)pyrazole in 15 mL of deionized water.

-

Acidification: Dropwise, add 3.0 mL of concentrated hydrochloric acid (37%) under continuous magnetic stirring.

-

Causality: The strong acid protonates the pyrazole amine, increasing its aqueous solubility, and provides the highly acidic medium required to generate the active nitrosonium ion (NO⁺).

-

-

Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to 0–5 °C.

-

Nitrosation: Prepare a solution of sodium nitrite (11.0 mmol, 0.76 g) in 5 mL of cold deionized water. Add this solution dropwise to the amine hydrochloride mixture over 15–20 minutes.

-

Causality: Dropwise addition mitigates the exothermic nature of the reaction. Exceeding 5 °C will cause the diazonium salt to violently decompose into the corresponding pyrazolol and nitrogen gas.

-

-

Validation (Self-Validating Step): After stirring for 30 minutes at 0–5 °C, test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid.

-

Quenching: Add small portions of solid sulfamic acid (or urea) until the starch-iodide test is negative.

-

Causality: Unreacted nitrous acid must be destroyed; otherwise, it will nitrosate the resorcinol in the next step, creating unwanted impurities.

-

Phase B: Azo Coupling

-

Coupling Agent Preparation: In a separate 250 mL beaker, dissolve 10.0 mmol (1.10 g) of resorcinol in 20 mL of 10% aqueous sodium hydroxide (NaOH). Cool this solution to 0–5 °C.

-

Coupling Reaction: Slowly transfer the cold diazonium salt solution into the alkaline resorcinol solution dropwise, maintaining vigorous mechanical stirring.

-

pH Maintenance: Monitor the pH continuously. Maintain the pH strictly between 8.0 and 9.0 by adding drops of 10% NaOH as needed.

-

Causality: Resorcinol must be deprotonated to its phenoxide form to be sufficiently nucleophilic for the coupling. However, if the pH exceeds 10.0, the diazonium salt will reversibly convert into an unreactive diazotate ion, halting the reaction.

-

-

Validation (Self-Validating Step): The immediate formation of a deep orange-to-red precipitate serves as visual confirmation of successful azo bond formation.

-

Maturation: Stir the resulting suspension for 2 hours at 0–5 °C, then allow it to gradually warm to room temperature to ensure complete conversion.

Phase C: Isolation and Purification

-

Precipitation: Adjust the pH of the mixture to 6.0–7.0 using dilute HCl (1M) to fully precipitate the neutral azo dye.

-

Filtration: Collect the crude dye via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove NaCl and unreacted starting materials.

-

Recrystallization: Dissolve the crude solid in a minimum volume of hot ethanol (or an ethanol/DMF mixture for highly crystalline structures). Allow it to cool slowly to room temperature to form pure crystals.

-

Drying: Dry the purified product in a vacuum oven at 60 °C for 12 hours.

Quantitative Data & Troubleshooting

Table 1: Reagent Stoichiometry and Reaction Parameters

| Reagent / Parameter | Function | Quantity / Value | Molar Eq. |

| 4-Amino-1-(3-methylphenyl)pyrazole | Diazo Precursor | 1.73 g (10 mmol) | 1.0 |

| Hydrochloric Acid (37%) | Acidic Medium | 3.0 mL | Excess |

| Sodium Nitrite (NaNO₂) | Nitrosating Agent | 0.76 g (11 mmol) | 1.1 |

| Resorcinol | Coupling Component | 1.10 g (10 mmol) | 1.0 |

| Sodium Hydroxide (10%) | Alkaline Buffer | 20 mL | Excess |

| Reaction Temperature | Thermal Control | 0 – 5 °C | N/A |

| Coupling pH Range | Nucleophile Activation | 8.0 – 9.0 | N/A |

Table 2: Troubleshooting and Quality Control

| Observation | Potential Cause | Corrective Action |

| Vigorous bubbling during diazotization | Temperature exceeded 5 °C (N₂ evolution) | Slow the NaNO₂ addition rate; add more ice/salt to the cooling bath. |

| Starch-iodide paper remains white | Insufficient NaNO₂ added | Add 1M NaNO₂ dropwise until a positive blue-black test is achieved. |

| Weak color development upon coupling | pH dropped below 7.0 (Resorcinol is protonated) | Add 10% NaOH dropwise to restore pH to 8.0–9.0. |

| Sticky, tar-like crude product | Nitrosation of resorcinol due to excess HNO₂ | Ensure excess HNO₂ is fully quenched with sulfamic acid prior to coupling. |

References

-

A Facile Synthesis of New Monoazo Disperse Dyes Derived from 4-Hydroxyphenylazopyrazole-5-amines: Evaluation of Microwave Assisted Dyeing Behavior. MDPI.1

-

Physico-analytical studies on some heterocyclic azo dyes and their metal complexes. National Institutes of Health (PMC).2

-

Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. ResearchGate.3

-

Synthesis of pyrazole dyes - US5144015A. Google Patents.4

Sources

Optimization of Amide Bond Formation in Sterically Hindered 4-Amino-3,5-dimethyl-1-arylpyrazoles

Executive Summary & Mechanistic Insight[1]

The acylation of 4-amino-3,5-dimethyl-1-arylpyrazoles presents a unique challenge in medicinal chemistry. While the pyrazole ring is generally electron-rich, enhancing the nucleophilicity of the C4-amine, the flanking methyl groups at positions C3 and C5 create significant steric hindrance . Furthermore, the electronic nature of the aryl group at N1 modulates the basicity of the amine, creating a "push-pull" dynamic that dictates reagent selection.

This guide moves beyond generic amide coupling protocols to provide field-proven methodologies specifically for this hindered scaffold. We analyze three distinct activation pathways: Acid Chlorides (for sterically demanding acyl groups), Uronium Coupling Agents (for chiral/sensitive acids), and Anhydrides (for robust acetylation).

The Steric-Electronic Conflict

The C4-amine is nestled between two methyl groups.

-

Electronic Effect: An electron-donating aryl group (e.g., 4-OMe-Ph) at N1 increases electron density at C4, facilitating attack. An electron-withdrawing group (e.g., 4-NO2-Ph) deactivates the amine.

-

Steric Effect: The C3/C5 methyls block the trajectory of bulky electrophiles (Burgi-Dunitz angle), often requiring higher temperatures or "super-activated" acylating agents.

Figure 1: Mechanistic pathway showing the critical "Steric Gate" at the tetrahedral intermediate stage, where C3/C5 methyl groups destabilize the transition state.

Reagent Selection Matrix

Do not default to EDC/HOBt. For this specific scaffold, the choice of reagent depends heavily on the acyl group's bulk and the aryl ring's electronics .

| Reagent Class | Specific Reagent | Recommended Use Case | Pros for this Scaffold | Cons |

| Acid Chlorides | R-COCl + Pyridine | Standard. Bulky R-groups or electron-deficient aryl pyrazoles. | High reactivity overcomes steric hindrance of C3/C5 methyls. | Harsh conditions; not suitable for acid-sensitive R-groups. |

| Anhydrides | Ac₂O / (RCO)₂O | Acetylation. Synthesis of simple acetamides. | Can be run neat or in AcOH; drives reaction via mass action. | Limited to simple acyl chains; difficult to remove high-boiling byproducts. |

| Uronium Salts | HATU + DIPEA | Complex Acids. Chiral amino acids or functionalized carboxylic acids. | High atom economy; mild conditions preserve stereocenters. | Slower kinetics with hindered amines; costly. |

| Carbodiimides | EDC + DMAP | General Purpose. When purification via aqueous workup is preferred. | Water-soluble urea byproduct is easy to remove. | Often fails for ortho-substituted benzoic acids due to low reactivity. |

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Acid Chlorides)

Best for: Aromatic amides, hindered acyl groups, and scale-up.

Rationale: The high electrophilicity of acid chlorides is often necessary to punch through the steric shield of the 3,5-dimethyl groups. Pyridine serves as both solvent and base/catalyst (forming the reactive N-acylpyridinium intermediate).

Reagents:

-

4-Amino-3,5-dimethyl-1-arylpyrazole (1.0 equiv)

-

Acid Chloride (1.2 equiv)

-

Pyridine (anhydrous, 5-10 volumes) OR DCM + TEA (3.0 equiv)

-

Optional: DMAP (0.1 equiv) if reaction stalls.

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the aminopyrazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (3.0 equiv). Note: If solubility is poor, switch solvent to pure Pyridine.

-

Acylation: Cool the mixture to 0°C. Add the acid chloride (1.2 equiv) dropwise over 10 minutes.

-

Critical Checkpoint: Monitor the exotherm.[1] A rapid temperature spike indicates high reactivity; control rate to prevent bis-acylation.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine/TEA), then Brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).

Protocol B: High-Efficiency Coupling (HATU)

Best for: Chiral carboxylic acids, fragments with protecting groups.

Rationale: HATU generates the O-azabenzotriazole active ester, which is highly reactive but less prone to racemization than acid chlorides.

Reagents:

-

Carboxylic Acid (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

DMF (anhydrous)

Step-by-Step:

-

Pre-activation: Dissolve Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in DMF (0.2 M). Add DIPEA (1.0 equiv) and stir for 5 minutes at RT. This forms the active ester.

-

Coupling: Add the 4-amino-3,5-dimethyl-1-arylpyrazole (1.0 equiv) and remaining DIPEA (2.0 equiv).

-

Reaction: Stir at 50°C for 12–18 hours.

-

Why Heat? Unlike standard amides which run at RT, the 3,5-dimethyl steric hindrance often requires thermal energy to drive the reaction to completion with HATU.

-

-

Workup: Dilute with EtOAc (10 volumes). Wash vigorously with water (3x) and LiCl (5% aq) to remove DMF.

-

Purification: Silica gel chromatography is usually required.

Decision Logic & Troubleshooting

Use the following logic flow to determine the optimal path for your specific substrate.

Figure 2: Decision matrix for selecting the optimal acylation protocol based on substrate complexity.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Steric hindrance at C3/C5 blocks attack. | Add DMAP (0.2 equiv) as a nucleophilic catalyst. Switch solvent to Pyridine and heat to 80°C. |

| Bis-acylation (Imide formation) | N-H proton is too acidic (due to electron-withdrawing aryl group). | Reduce Acyl Chloride to 1.0 equiv. Add dropwise at -10°C . Use a weaker base (NaHCO₃ biphasic). |

| Starting Material Stuck | Poor solubility of the pyrazole. | Switch solvent to DMF or NMP .[2] Ensure the 1-aryl group is not aggregating (common with flat aromatics). |

References

-

Arabian Journal of Chemistry. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. Retrieved from [Link]

-

SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine

The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine . It prioritizes yield optimization, regioselectivity, and product stability.

Case ID: SYN-PYR-4AM-OPT Status: Active / Expert Review Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 4-Aminopyrazole Derivatives

Executive Summary & Pathway Overview

The Challenge: Synthesizing 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine involves three critical phases: cyclization, C4-functionalization, and reduction. The primary yield-limiting factors are regioselectivity during functionalization (avoiding nitration of the activated m-tolyl ring) and oxidative instability of the final free amine.

The Solution: To maximize yield (>85% overall), we recommend the Nitrosation-Reduction Route over direct nitration. This pathway utilizes milder conditions to install the nitrogen at C4, preserving the m-tolyl moiety, followed by a controlled reduction.

Recommended Synthetic Pathway (DOT Visualization)

Figure 1: Optimized Nitrosation-Reduction pathway minimizing side reactions on the aryl ring.

Module 1: Cyclization (The Skeleton)

Objective: Form the 1-aryl-3,5-dimethylpyrazole core. Standard Yield: 90-95%

FAQ: Troubleshooting Cyclization

Q: I am seeing sticky tar instead of crystals. What went wrong? A: This is usually due to incorrect pH or solvent choice.

-

Diagnosis: If you used pure ethanol without acid catalysis, the intermediate hydrazone may not have fully cyclized.

-

Fix: Use water/ethanol (1:1) as the solvent with glacial acetic acid (catalytic amount) . The acetic acid protonates the carbonyl, accelerating the ring closure.

-

Protocol Refinement:

-

Dissolve (3-methylphenyl)hydrazine HCl (1.0 eq) in water.

-

Add Sodium Acetate (1.1 eq) to buffer the HCl.

-

Add Acetylacetone (1.05 eq) dropwise at room temperature.

-

Heat to 60°C for 2 hours. The product should precipitate as a solid upon cooling.

-

Q: Is regioselectivity an issue here? A: No. Since acetylacetone (pentane-2,4-dione) is symmetrical, there is only one possible pyrazole isomer. You do not need to worry about 3 vs. 5 position isomers unless you are using a non-symmetric diketone.

Module 2: C4-Functionalization (The Critical Step)

Objective: Introduce a nitrogen atom at the 4-position.[1][2][3] Expert Recommendation: Use Nitrosation (NaNO2) instead of Nitration (HNO3).

Comparative Analysis: Nitration vs. Nitrosation

| Feature | Method A: Nitration (HNO3/H2SO4) | Method B: Nitrosation (NaNO2/HCl) |

| Reagent Strength | Strong Oxidizer/Acid | Mild Electrophile |

| Selectivity | Risk: Can nitrate the m-tolyl ring. | High: Specific to Pyrazole C4.[3] |

| Temperature | Requires strict control (<10°C). | Standard 0-5°C. |

| Intermediate | 4-Nitro (White/Yellow solid). | 4-Nitroso (Green/Blue solid). |

| Yield | 60-75% (due to side products). | 85-95% |

Protocol: High-Selectivity Nitrosation

-

Dissolution: Dissolve the pyrazole (from Module 1) in Glacial Acetic Acid.

-

Cooling: Cool the solution to 0–5°C in an ice bath.

-

Addition: Add aqueous Sodium Nitrite (NaNO2, 1.2 eq) dropwise.

-

Visual Cue: The solution will turn deep green or blue (characteristic of nitroso-pyrazoles).

-

-

Workup: Dilute with ice water. The 4-nitroso derivative will precipitate. Filter and wash with cold water.[4]

-

Why this works: The pyrazole ring is electron-rich and reacts instantly with the nitrosonium ion (

). The m-tolyl ring is less reactive towards

-

Module 3: Reduction & Isolation (The Yield Killer)

Objective: Convert the 4-nitroso/nitro group to the amine without breaking the N-N bond. Major Risk: Over-reduction (cleaving the pyrazole ring) or oxidation during workup.

Troubleshooting Guide: Reduction Failure

Q: My product turns black/red during filtration. Why? A: 4-Aminopyrazoles are electron-rich anilines and are highly susceptible to air oxidation (forming azo/azoxy dimers or quinoid species) [2].

-

Immediate Fix: Perform all filtrations under an inert atmosphere (Nitrogen/Argon) or use a "Schlenk" line technique.

-

Stabilization: Do not isolate the free base if possible. Convert it immediately to the Dihydrochloride salt .

Q: Which reduction method gives the cleanest profile? A: Catalytic Hydrogenation (H2, Pd/C) is the gold standard for purity, but Hydrazine Hydrate + Raney Nickel is often faster and easier to scale.

Protocol: Catalytic Transfer Hydrogenation (High Yield)

Avoids high-pressure gas cylinders.

-

Setup: Suspend the 4-nitroso intermediate in Ethanol.

-

Catalyst: Add 10 mol% Pd/C (10% loading).

-

Reagent: Add Hydrazine Hydrate (5 eq) dropwise at reflux.

-

Workup (Crucial):

Decision Tree: Low Yield Diagnostics

Use this logic flow to identify where your mass balance is being lost.

Figure 2: Diagnostic flowchart for yield loss at each synthetic stage.

References

-

Nitros

-

Stability of 4-Aminopyrazoles

- Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Source: International Journal of Molecular Sciences (via NCBI).

- Relevance: Discusses the synthesis, handling, and stability issues of 4-aminopyrazoles, confirming the need for salt formation to prevent oxid

-

URL:[Link]

-

Reduction Methodologies

-

General Synthesis of 3,5-Dimethylpyrazoles

- Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- Source: RSC Advances.

- Relevance: Validates the cyclization conditions for 1-aryl-3,5-dimethylpyrazoles.

-

URL:[Link]

Sources

- 1. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) One-step double reduction of aryl nitro and carbonyl groups using hydrazine [academia.edu]

- 6. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 7. tsijournals.com [tsijournals.com]

- 8. jsynthchem.com [jsynthchem.com]

Technical Support Center: Optimizing the Reduction of 4-Nitroso-1-(3-methylphenyl)pyrazole to 4-Amino-1-(3-methylphenyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the chemical reduction of 4-nitroso-1-(3-methylphenyl)pyrazole to its corresponding amine, a critical transformation in the synthesis of various pharmaceutical intermediates. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the successful and efficient execution of this reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.

Q1: My reduction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and how can I improve the conversion rate?

A1: Incomplete or slow reductions are a frequent challenge. Several factors, from reagent activity to reaction conditions, can be responsible. A systematic approach to troubleshooting is crucial.

-

Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is paramount.

-

Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate over time due to improper storage or poisoning from contaminants in the starting material or solvent. Ensure your catalyst is fresh or from a reputable supplier. If you suspect deactivation, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol% of the metal). For particularly stubborn reductions, increasing the hydrogen pressure may also be beneficial.[1][2]

-

Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are critical for reactivity. Use finely powdered metals to maximize the reaction surface. Activation of the metal, for instance, by washing with dilute acid to remove oxide layers, can significantly enhance the reaction rate. The concentration of the acid is also a key parameter to optimize.[1][3][4]

-

Other Reducing Agents: Reagents like sodium dithionite can decompose upon exposure to air and moisture. Always use a freshly opened bottle or a reagent that has been stored under an inert atmosphere.[1]

-

-

Solvent and Solubility: Poor solubility of the 4-nitroso-1-(3-methylphenyl)pyrazole in the reaction solvent can severely limit the reaction rate.[1]

-

The starting material must be fully dissolved for the reaction to proceed efficiently. For this relatively nonpolar pyrazole derivative, solvents like tetrahydrofuran (THF), ethanol, or ethyl acetate are good starting points.

-

If solubility remains an issue, consider using a co-solvent system. For catalytic hydrogenations, protic co-solvents like ethanol or methanol can often improve reaction rates.[1] Acetic acid can also serve as both a solvent and a proton source in metal-mediated reductions.[5]

-

-

Reaction Temperature: While many reductions can be performed at room temperature, some substrates require heating to achieve a satisfactory rate.[1]

-

A modest increase in temperature (e.g., to 40-60 °C) can often accelerate the reaction. However, exercise caution, as higher temperatures can sometimes promote the formation of side products.[1]

-

-

Stoichiometry of the Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and consume any intermediates that may form.[1]

Q2: I am observing significant side products, such as hydroxylamines or azoxy compounds. How can I improve the selectivity for the desired amine?

A2: The formation of side products is a common issue stemming from the stepwise nature of nitroso group reduction. The key to improving selectivity is to control the reaction conditions to favor the complete four-electron reduction to the amine.

The reduction of a nitroso group to an amine proceeds through a hydroxylamine intermediate. Incomplete reduction can lead to the accumulation of this intermediate. Furthermore, the hydroxylamine can react with the starting nitroso compound to form an azoxy dimer, which can then be further reduced to azo and hydrazo species.[6][7][8]

Reaction Pathway and Potential Side Products

Caption: Reduction pathway of 4-nitroso-pyrazole and potential side reactions.

Strategies to Enhance Selectivity:

-

Choice of Reducing System:

-

Catalytic Hydrogenation: Generally, catalytic hydrogenation (e.g., H₂, Pd/C) is highly efficient and clean, often minimizing the formation of dimeric side products.[4]

-

Metal/Acid Systems: Tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective reagent for the chemoselective reduction of nitro and nitroso groups and is known to be mild towards other functional groups.[4][9][10] Zinc dust in acetic acid or in the presence of ammonium chloride are also excellent choices for achieving high selectivity.[4][5][11]

-

-

Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of dimeric side products.[12] Maintaining a controlled temperature, especially during the initial stages of the reaction, is crucial.

-

pH of the Reaction Medium: The pH can influence the stability of intermediates. For instance, under certain conditions, acidic environments can favor the complete reduction to the amine.[13]